molecular formula C10H8N2O3 B14587638 3-Methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylic acid CAS No. 61522-61-0

3-Methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylic acid

Cat. No.: B14587638
CAS No.: 61522-61-0
M. Wt: 204.18 g/mol
InChI Key: VDXJRNVIAQNLBQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of o-phenylenediamine with diethyl oxalate under reflux conditions to yield the desired quinoxaline derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, while the methyl group can influence its electronic properties and interactions with biological targets .

Properties

IUPAC Name

3-methyl-4-oxidoquinoxalin-4-ium-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-9(10(13)14)11-7-4-2-3-5-8(7)12(6)15/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXJRNVIAQNLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N=C1C(=O)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60711009
Record name 3-Methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60711009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61522-61-0
Record name 3-Methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60711009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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